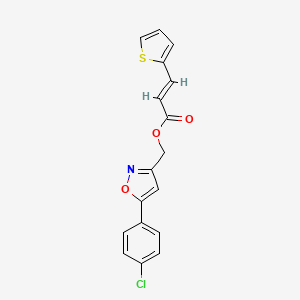

(E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate

説明

The compound (E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate features a hybrid architecture combining three key moieties:

- Isoxazole core: A five-membered heterocyclic ring (C₃H₂NO) substituted with a 4-chlorophenyl group at the 5-position and a methyl group at the 3-position.

- Acrylate ester: An (E)-configured α,β-unsaturated ester, where the β-position is linked to a thiophen-2-yl group.

- Stereochemistry: The (E)-configuration ensures the trans arrangement of substituents across the acrylate double bond, influencing intermolecular interactions and reactivity .

Synthetic Routes:

While direct synthesis data for this compound is unavailable, analogous methods suggest feasible pathways:

- Baylis-Hillman reaction: Coupling of a thiophen-2-yl acrylate with a functionalized isoxazole precursor, as seen in the synthesis of methyl (E)-3-(4-chlorophenyl)acrylates .

- Pd-catalyzed cross-coupling: For introducing trifluoromethyl or heteroaromatic groups, similar to methods used in trifluoromethyl acrylate synthesis .

特性

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl (E)-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S/c18-13-5-3-12(4-6-13)16-10-14(19-22-16)11-21-17(20)8-7-15-2-1-9-23-15/h1-10H,11H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZJXLJZMLEIPE-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate typically involves a multi-step process. One common method includes the formation of the isoxazole ring through a (3+2) cycloaddition reaction. This reaction often employs copper (I) or ruthenium (II) catalysts . The reaction conditions usually involve the use of terminal alkynes, n-BuLi, aldehydes, molecular iodine, and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective.

化学反応の分析

Types of Reactions

(E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

(E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

作用機序

The mechanism of action of (E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

Comparative Analysis

Electronic and Steric Effects

- Thiophene vs.

- Halogen Influence : The 4-chlorophenyl group in the target compound may promote hydrophobic interactions and rigidity, akin to fluorophenyl analogs in and , which exhibit isostructural crystallization despite halogen differences .

Crystallographic Behavior

- Isostructurality : Compounds with chlorophenyl/fluorophenyl substituents (e.g., ) crystallize in similar triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit. The target compound’s thiophene moiety could disrupt this packing due to larger van der Waals radii (S vs. F/Cl) .

Reactivity and Stability

- Ester Hydrolysis : The methyl ester in the target compound may hydrolyze faster than ethyl analogs (e.g., ) due to lower steric hindrance .

- Double Bond Reactivity : The (E)-acrylate’s trans configuration reduces susceptibility to electrophilic addition compared to (Z)-isomers, as observed in trifluoromethyl acrylate systems .

Physicochemical and Spectroscopic Properties (Inferred)

生物活性

(E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Compound Overview

The compound is characterized by the presence of an isoxazole ring substituted with a 4-chlorophenyl group and a thiophene ring attached to an acrylate moiety . Its chemical structure can be summarized as follows:

- IUPAC Name : [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl (E)-3-thiophen-2-ylprop-2-enoate

- CAS Number : 1211881-22-9

Synthesis

The synthesis of this compound typically involves multi-step processes, including the formation of the isoxazole ring through cycloaddition reactions, often utilizing catalysts such as copper (I) or ruthenium (II) . The general synthetic route can be outlined as:

- Formation of the isoxazole ring.

- Introduction of the thiophene-acrylate moiety.

- Purification and characterization via NMR and mass spectrometry.

Anticancer Properties

Research indicates that compounds similar to (E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate exhibit potent anticancer properties. For instance, studies have shown that derivatives with isoxazole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes, notably acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's structure suggests it may interact effectively with the active site of AChE, potentially leading to enhanced acetylcholine levels in synaptic clefts .

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| (E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate | TBD | AChE |

| Coumarin derivatives | 2.7 | AChE |

Antibacterial Activity

The antibacterial properties of similar compounds have also been documented. Compounds containing isoxazole rings have demonstrated moderate to strong activity against various bacterial strains, making them potential candidates for antibiotic development .

The mechanism by which (E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Interaction : The isoxazole moiety may facilitate binding to enzyme active sites, inhibiting their activity.

- Signal Transduction Modulation : The compound could influence signaling pathways related to cell survival and apoptosis.

Case Studies

Several studies highlight the biological activity of compounds related to (E)-(5-(4-chlorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate:

- Study on AChE Inhibition : A recent study synthesized various isoxazole derivatives and evaluated their AChE inhibitory activity, revealing promising results for certain compounds with IC50 values in the low micromolar range .

- Anticancer Efficacy Assessment : In vitro assays demonstrated that structurally similar compounds significantly inhibited the growth of cancer cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

| Parameter | Example Values () |

|---|---|

| Reaction Temperature | 80°C (DMF, 48 hours) |

| Column Chromatography | Hexane/EtOAc (6.5:3.5) |

| Yield Range | 24–70% (dependent on catalyst) |

Q. Table 2. Computational Methods for Electronic Analysis

| Method | Application (Evidence) |

|---|---|

| B3LYP/6-31G(d,p) | Thermochemistry, HOMO/LUMO (1, 4) |

| Multiwfn Topology | Electron localization function (ELF) (4) |

| AIM Analysis | Bond critical points (4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。